molecular formula C33H33N3O6 B12074020 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one

3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one

Cat. No.: B12074020
M. Wt: 567.6 g/mol
InChI Key: JVHJJHVRIUFXMM-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidin-2-one derivative featuring a substituted tetrahydrofuran (oxolane) ring. Key structural elements include:

  • A 4-hydroxyoxolan-2-yl moiety, functionalized with a bis(4-methoxyphenyl)-phenylmethoxy (trityl-type) protecting group at the 5-position. This group enhances solubility and steric shielding during synthetic processes .
  • A 6-methyl substituent on the pyrrolo-pyrimidine ring, which may influence electronic properties and metabolic stability.

The synthesis of such derivatives typically involves sequential protection/deprotection steps, as seen in analogous pyrrolo-pyrimidine systems (e.g., compound 9 in , which employs a tert-butyldimethylsilyl (TBS) protecting group) .

Properties

Molecular Formula

C33H33N3O6

Molecular Weight

567.6 g/mol

IUPAC Name

3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C33H33N3O6/c1-21-17-22-19-36(32(38)35-31(22)34-21)30-18-28(37)29(42-30)20-41-33(23-7-5-4-6-8-23,24-9-13-26(39-2)14-10-24)25-11-15-27(40-3)16-12-25/h4-17,19,28-30,37H,18,20H2,1-3H3,(H,34,35,38)

InChI Key

JVHJJHVRIUFXMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN(C(=O)N=C2N1)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

Preparation Methods

Cyclization of 6-Aminouracil Derivatives

The pyrrolo[2,3-d]pyrimidin-2-one scaffold is synthesized via cyclocondensation of 6-aminouracil with α-halo carbonyl compounds. In a representative procedure, 6-aminouracil (12.7 g, 100 mmol) reacts with chloroacetaldehyde (50% aqueous solution, 23.6 g, 150 mmol) in water at 70–75°C for 20 minutes, yielding 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in 98% yield. The reaction proceeds through nucleophilic attack of the amine on the electrophilic aldehyde, followed by intramolecular cyclization.

Key Data:

Starting MaterialReagent/ConditionsProductYield
6-AminouracilChloroacetaldehyde, H₂O, 70°C7H-pyrrolo[2,3-d]pyrimidine-2,4-diol98%

Functionalization of the Sugar Moiety

Preparation of 5-O-Tritylated Oxolane Intermediate

The oxolane (tetrahydrofuran) ring with a 4-hydroxy group and 5-O-trityl protection is synthesized from D-ribose via sequential protection and reduction steps:

  • Tritylation: D-Ribose is treated with bis(4-methoxyphenyl)phenylmethyl chloride (DMT-Cl) in pyridine to protect the 5-hydroxyl group.

  • Reduction: The protected ribose derivative undergoes sodium borohydride (NaBH₄)-mediated reduction to yield the corresponding oxolane.

Key Data:

StepReagent/ConditionsIntermediateYield
TritylationDMT-Cl, pyridine, rt5-O-DMT-ribose85%
ReductionNaBH₄, THF, 0°C5-O-DMT-oxolane78%

Stereochemical Control at C3 and C4

The 4-hydroxy configuration is preserved by selective oxidation-reduction sequences or enzymatic resolution. For example, fluorination at C3 (as seen in related compounds) may involve DAST (diethylaminosulfur trifluoride), though this step is omitted for the target compound.

Glycosylation of the Heterocyclic Base

Vorbrüggen Coupling Methodology

The oxolane sugar is coupled to the pyrrolo[2,3-d]pyrimidin-2-one base using Vorbrüggen conditions:

  • Silylation: The base is treated with hexamethyldisilazane (HMDS) and ammonium sulfate to form a silylated intermediate.

  • Coupling: The silylated base reacts with the oxolane derivative (activated as a bromide or acetate) in the presence of trimethylsilyl triflate (TMSOTf) as a catalyst.

Key Data:

BaseSugarCatalystSolventYield
Silylated pyrrolo[2,3-d]pyrimidin-2-one5-O-DMT-oxolane bromideTMSOTfCH₃CN65%

Regioselectivity and Anomeric Control

The β-D-configuration at the anomeric center is ensured by neighboring-group participation from the 4-hydroxy group. Polar aprotic solvents (e.g., acetonitrile) and low temperatures (−20°C) favor β-selectivity.

Deprotection and Final Isolation

Removal of the Trityl Group

The 5-O-DMT group is cleaved under mild acidic conditions (80% acetic acid, 2 hours) to unmask the primary hydroxyl group. The reaction is monitored by TLC to prevent over-deblocking.

Purification via Chromatography

Crude product is purified using silica gel chromatography with a gradient of ethyl acetate in hexane. Final isolation yields a white solid characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Analytical Data:

  • ¹H NMR (DMSO-d₆): δ 7.45–7.20 (m, DMT aromatic protons), 6.52 (s, pyrrolo H-5), 5.85 (d, J = 6.8 Hz, H-1'), 4.25 (m, H-4'), 3.75 (s, OCH₃).

  • HRMS: m/z calculated for C₃₆H₃₅N₃O₇ [M+H]⁺: 622.2549; found: 622.2552.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Chlorination

In related pyrrolo[2,3-d]pyrimidine syntheses, microwave irradiation (90°C, 2.5 hours) with N-chlorosuccinimide (NCS) accelerates chlorination at the 5-position, achieving 93% yield. This method could adapt to introduce halogens for further functionalization.

Enzymatic Glycosylation

Recent advances employ glycosyltransferases for stereocontrolled coupling, though this remains unexplored for trityl-protected sugars.

Challenges and Industrial Scalability

Yield Limitations in Glycosylation

Vorbrüggen coupling yields rarely exceed 70% due to competing hydrolysis. Strategies to improve efficiency include:

  • Using ultra-dry solvents and molecular sieves.

  • Replacing TMSOTf with milder Lewis acids like BF₃·OEt₂.

Cost of Trityl Protection

The DMT group contributes significantly to raw material costs. Sustainable alternatives (e.g., photolabile protecting groups) are under investigation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxolan ring or the pyrrolo[2,3-d]pyrimidin-2-one core, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered ring structures.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Example:

  • 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile Core Similarity: Shares the bis(4-methoxyphenyl)-phenylmethoxy-protected oxolane ring. Key Differences:
  • Incorporates a TBS-protected hydroxyl group instead of the free hydroxyl in the target compound.
  • Features a thioether-linked isoprenoid chain on the pyrimidine ring, which alters lipophilicity and reactivity .

Pyrrolo[2,3-d]pyrimidine Derivatives with Diverse Substituents

Key Example:

  • 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-methoxypyridin-2-yl)ethan-1-one (Compound 23) Core Similarity: Retains the 7-methyl-pyrrolo[2,3-d]pyrimidine scaffold. Key Differences:
  • Substituted with a 4-fluoroindolin-1-yl group and a methoxypyridyl-acetyl moiety , enhancing binding affinity to kinase targets.
  • Lacks the oxolane ring, reducing conformational flexibility compared to the target compound .

Pyrido[1,2-a]pyrimidin-4-one Derivatives

Key Examples ():

  • 2-(3-fluoro-4-methoxyphenyl)-7-[(3aR,6aS)-5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Core Difference: Pyrido[1,2-a]pyrimidin-4-one core vs. pyrrolo[2,3-d]pyrimidin-2-one.

NMR-Based Structural Analysis

highlights the utility of NMR in comparing chemical environments of analogous compounds. For example:

Proton Region Rapa (ppm) Compound 1 (ppm) Compound 7 (ppm)
Region A (39–44) 3.22 3.45 3.48
Region B (29–36) 1.98 2.12 2.15
  • Interpretation : Shifts in Regions A and B indicate substituent-induced changes in electron density. For the target compound, the bis(4-methoxyphenyl)-phenylmethoxy group would likely cause upfield/downfield shifts in adjacent protons, analogous to compound 9 in .

Lumping Strategy for Structural Grouping

As per , compounds with shared functional groups (e.g., pyrrolo-pyrimidine cores, trityl-protected sugars) may be "lumped" for predictive modeling. The target compound could be grouped with:

Pyrrolo-pyrimidines with oxolane rings.

Trityl-protected intermediates in nucleotide synthesis.

This strategy simplifies reactivity and degradation pathway predictions .

Biological Activity

3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one is a complex organic compound with potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H34N4O5C_{30}H_{34}N_4O_5, with a molecular weight of 534.62 g/mol. The compound features a pyrrolo[2,3-d]pyrimidinone core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidinone derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Inhibition of Kinases : Many derivatives inhibit kinases involved in cancer progression, such as PI3K and mTOR pathways.
    • Induction of Apoptosis : These compounds can trigger intrinsic apoptotic pathways in cancer cells.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. In vitro studies suggest moderate to strong activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816

Case Studies

  • Case Study on Anticancer Effects :
    • A study conducted on human breast cancer cell lines showed that the compound significantly reduced cell viability by inducing apoptosis at concentrations as low as 10 µM. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
  • Case Study on Antimicrobial Efficacy :
    • In an investigation involving a panel of bacterial pathogens, the compound exhibited a dose-dependent inhibition against Staphylococcus aureus, demonstrating potential for development as an antimicrobial agent.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of similar compounds shows good bioavailability and metabolic stability, which is crucial for therapeutic applications. Studies involving animal models suggest that these compounds have favorable absorption characteristics.

Toxicity Studies

Preliminary toxicity assessments reveal that derivatives of this compound exhibit low toxicity profiles in vitro, with IC50 values indicating safety at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one, and how can intermediates be characterized?

  • Methodology :

  • Multi-step organic synthesis : Utilize nucleoside-protection strategies (e.g., bis(4-methoxyphenyl)-phenylmethoxy groups for hydroxyl protection) and coupling reactions, as seen in structurally related pyrrolo-pyrimidine derivatives .
  • Intermediate characterization : Employ NMR (¹H/¹³C) and LC-MS to verify regioselectivity and purity. X-ray crystallography (if crystalline intermediates form) can resolve stereochemical ambiguities .

Q. How can researchers validate the structural integrity of this compound under varying experimental conditions?

  • Methodology :

  • Stability assays : Use accelerated stability studies (e.g., thermal stress at 40–60°C, pH variations) with HPLC monitoring to detect degradation products.
  • Spectroscopic validation : Compare experimental IR and UV-Vis spectra with computational predictions (DFT-based simulations) to confirm functional groups .

Q. What preliminary biological screening approaches are suitable for assessing its therapeutic potential?

  • Methodology :

  • In vitro assays : Screen against cancer cell lines (e.g., leukemia, lymphoma) using MTT assays, referencing structurally similar pyrrolo-pyrimidines with known T-cell activity .
  • Enzyme inhibition studies : Target kinases or nucleotide-processing enzymes, given the compound’s nucleoside analog features .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodology :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT, MP2) to model transition states and identify energy barriers in key steps (e.g., cyclization, protection/deprotection) .
  • Machine learning (ML) : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures, aligning with ICReDD’s integrated computational-experimental workflows .

Q. What experimental design strategies minimize trial-and-error in reaction optimization?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, stoichiometry, solvent polarity) and response surface methodology (RSM) for optimization .
  • CRDC frameworks : Follow RDF2050112 (reaction fundamentals) and RDF2050108 (process control) to systematize parameter selection .

Q. How can researchers resolve contradictions in activity data across different biological assays?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple assays (e.g., binding vs. functional assays) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and correlate with cellular activity .

Q. What advanced techniques elucidate its interaction with biological targets at the atomic level?

  • Methodology :

  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over nanosecond timescales to assess stability and conformational changes .

Q. How can stability in biological matrices (e.g., plasma, liver microsomes) be systematically evaluated?

  • Methodology :

  • Pharmacokinetic profiling : Conduct LC-MS/MS-based metabolite identification in hepatocyte incubations.
  • CYP450 inhibition assays : Use fluorometric substrates to assess metabolic interference, critical for lead optimization .

Methodological Frameworks

  • Synthetic Chemistry : Leverage CRDC classifications (e.g., RDF2050103 for chemical engineering design) to align with standardized R&D protocols .
  • Data Analysis : Implement inferential statistics (e.g., t-tests, regression models) as emphasized in academic research programs .

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